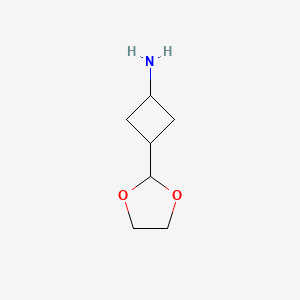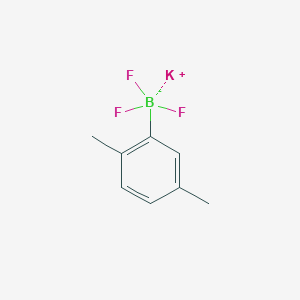
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with an amine group and a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine can be synthesized through the reaction of cyclobutanone with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the 1,3-dioxolane ring . The resulting intermediate can then be subjected to reductive amination with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学的研究の応用
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:
作用機序
The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but lacking the cyclobutane and amine groups.
Cyclobutanamine: Contains the cyclobutane ring and amine group but lacks the dioxolane ring.
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, amine group, and 1,3-dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-5(4-6)7-9-1-2-10-7/h5-7H,1-4,8H2 |
InChIキー |
VCJSHHQPYYBOLK-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)







![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)

![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)


